molecular formula C7H15NO2S B13510323 Ethyl (2-(methylthio)ethyl)glycinate

Ethyl (2-(methylthio)ethyl)glycinate

Cat. No.: B13510323
M. Wt: 177.27 g/mol
InChI Key: JRJBJASUXSXUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-(methylthio)ethyl)glycinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a methylthio group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(methylthio)ethyl)glycinate typically involves the esterification of (2-(methylthio)ethyl)glycine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(methylthio)ethyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted esters

Scientific Research Applications

Ethyl (2-(methylthio)ethyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (2-(methylthio)ethyl)glycinate involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate biochemical pathways and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (methylthio)acetate
  • Methyl (2-(methylthio)ethyl)glycinate
  • Ethyl (2-(methylthio)ethyl)acetate

Uniqueness

This compound is unique due to the presence of both a methylthio group and an ester group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

ethyl 2-(2-methylsulfanylethylamino)acetate

InChI

InChI=1S/C7H15NO2S/c1-3-10-7(9)6-8-4-5-11-2/h8H,3-6H2,1-2H3

InChI Key

JRJBJASUXSXUIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.